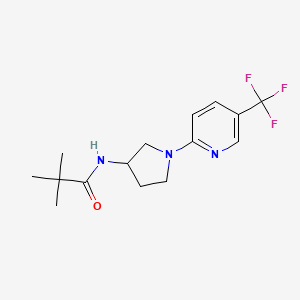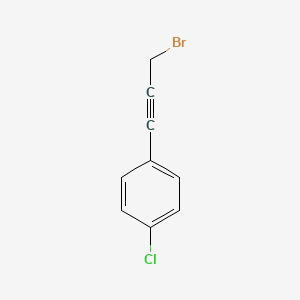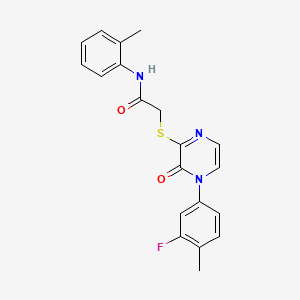
N-(3-chloro-2-methylphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-2-methylphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CCDC1067926 and is known to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Structural Analysis
- N-(3-chloro-2-methylphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide and similar compounds have been a focus of research for their potential in various chemical syntheses and biological applications. Studies have explored convenient methods for accessing variously substituted compounds with cyclopropane and oxazole moieties. These methods include Michael additions and subsequent ring closure, leading to the synthesis of spiro[cyclopropane-1,4′-oxazoline]s and benzoxazole derivatives through coupling reactions and Mitsunobu conditions. These synthetic pathways offer a range of compounds with potential pharmaceutical applications due to their structural diversity (Dalai, Es-Sayed, Nötzel, & Meijere, 2008).
Potential Antimicrobial Agents
- Another area of research has been the synthesis of compounds with antimicrobial properties. For instance, derivatives combining quinazolinone and 4-thiazolidinone frameworks have shown promising in vitro antibacterial and antifungal activities against a range of pathogens. These compounds' structures have been elucidated using various spectroscopic techniques, indicating the potential of N-(3-chloro-2-methylphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide related structures as templates for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Antitumor Activity and Crystal Structure
- The compound's derivatives have also been synthesized for their antiproliferative activity against cancer cell lines. For example, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide showed significant inhibitory activity, with its crystal structure being determined to further understand its interaction with biological targets. This research underscores the potential therapeutic applications of compounds with a cyclopropanecarboxamide moiety in oncology (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-8-10(16)3-2-4-11(8)17-14(21)12-7-22-15(18-12)19-13(20)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,17,21)(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPDBIMEAJSFRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=COC(=N2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

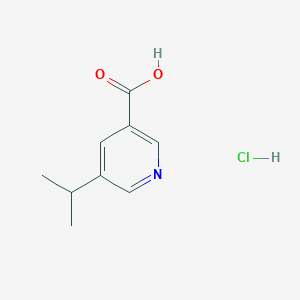
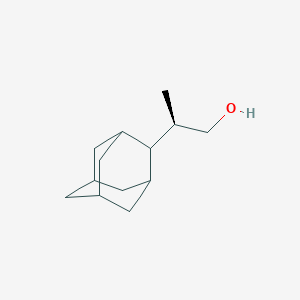
![3,5-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2392971.png)

![2-Chloro-1-(3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)ethanone](/img/structure/B2392974.png)
![N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2392976.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2392977.png)
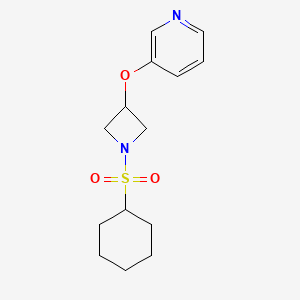
![4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2392981.png)
![(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2392982.png)
